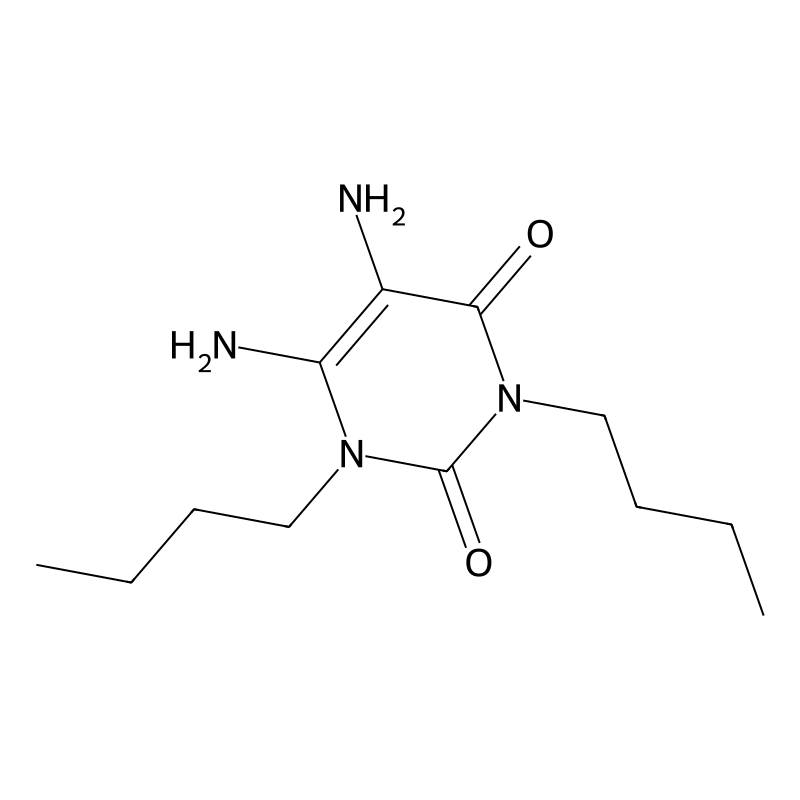

1,3-Dibutyl-5,6-diaminouracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

There is limited information regarding the specific research applications of DBDU itself. Scientific literature primarily focuses on its role as a precursor for the synthesis of various Xanthine derivatives. These derivatives possess various functionalities, making them valuable in different scientific research areas. Some potential applications of Xanthine derivatives synthesized from DBDU include:

- Medicinal Chemistry: Xanthine derivatives can exhibit various pharmacological properties, including acting as stimulants, vasodilators, and muscle relaxants . Research efforts might involve utilizing DBDU as a starting material to create novel Xanthine derivatives with potential therapeutic applications.

- Material Science: Certain Xanthine derivatives display interesting material properties, such as photoconductivity or liquid crystalline behavior [ScienceDirect]. Studies might explore the use of DBDU in the synthesis of Xanthine derivatives for potential applications in optoelectronic devices or liquid crystals.

1,3-Dibutyl-5,6-diaminouracil is a synthetic compound belonging to the class of diaminouracils, which are derivatives of uracil. Its molecular formula is CHNO, and it features two butyl groups attached at the 1 and 3 positions of the uracil ring, along with amino groups at the 5 and 6 positions. This structural configuration contributes to its unique chemical properties and potential biological activities. The compound is recognized for its role in various

- Acylation Reactions: The amino groups can undergo acylation, leading to the formation of amides. This process can be utilized to synthesize more complex molecules.

- Nitrosation: Similar to other aminouracils, it can react with nitrous acid to form nitroso derivatives, which may exhibit different biological activities.

- Cyclocondensation: The compound can serve as a starting material for synthesizing pyrimidine derivatives through cyclocondensation reactions, which are critical in developing new pharmaceuticals .

The biological activity of 1,3-dibutyl-5,6-diaminouracil has been studied with respect to its interactions with various biological targets:

- Antitumor Activity: Some studies suggest that derivatives of diaminouracils may exhibit antitumor properties due to their ability to interfere with nucleic acid metabolism.

- Adenosine Receptor Modulation: The compound has been explored for its potential as an adenosine receptor ligand, which could have implications in treating conditions like asthma and other respiratory diseases .

- Enzyme Inhibition: Research indicates that related compounds may act as inhibitors of enzymes such as monoamine oxidase B and nitric oxide synthase, suggesting potential therapeutic applications in neurodegenerative diseases .

The synthesis of 1,3-dibutyl-5,6-diaminouracil typically involves several key steps:

- Starting Materials: The synthesis often begins with uracil or its derivatives.

- Alkylation: The introduction of butyl groups at the 1 and 3 positions can be achieved through alkylation reactions using butyl halides in the presence of a base.

- Amination: The amino groups are introduced at the 5 and 6 positions via amination processes involving appropriate amines under controlled conditions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications .

1,3-Dibutyl-5,6-diaminouracil has several notable applications:

- Pharmaceutical Development: It serves as a precursor for synthesizing various bioactive compounds aimed at treating diseases related to nucleic acid metabolism.

- Research Tool: Its unique structure allows it to be used in biochemical studies exploring enzyme interactions and receptor binding.

- Material Science: Potential applications in developing materials with specific chemical properties due to its reactive functional groups .

Interaction studies involving 1,3-dibutyl-5,6-diaminouracil focus on its binding affinity with biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with adenosine receptors have shown promise for therapeutic applications in respiratory diseases.

- Metal Complex Formation: Studies have demonstrated that it can form complexes with metal ions (e.g., iron(III)), affecting its reactivity and potential biological effects .

These interactions highlight the compound's versatility and importance in medicinal chemistry.

Similar Compounds

Several compounds share structural similarities with 1,3-dibutyl-5,6-diaminouracil. These include:

- 1,3-Dimethyl-5,6-diaminouracil: This compound lacks the butyl substituents but retains similar biological activities.

- 5-Fluorouracil: A well-known chemotherapeutic agent that shares the uracil core structure and exhibits significant antitumor activity.

- Theophylline Derivatives: Compounds derived from xanthines that interact with adenosine receptors and have therapeutic uses in respiratory diseases.

Comparison TableCompound Name Structure Features Biological Activity 1,3-Dibutyl-5,6-diaminouracil Two butyl groups; two amino groups Potential adenosine receptor ligand 1,3-Dimethyl-5,6-diaminouracil Two methyl groups; two amino groups Antitumor activity 5-Fluorouracil Fluorine substitution on uracil Chemotherapeutic agent Theophylline Derivatives Xanthine core; various substitutions Bronchodilator

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dibutyl-5,6-diaminouracil | Two butyl groups; two amino groups | Potential adenosine receptor ligand |

| 1,3-Dimethyl-5,6-diaminouracil | Two methyl groups; two amino groups | Antitumor activity |

| 5-Fluorouracil | Fluorine substitution on uracil | Chemotherapeutic agent |

| Theophylline Derivatives | Xanthine core; various substitutions | Bronchodilator |

The uniqueness of 1,3-dibutyl-5,6-diaminouracil lies in its specific combination of butyl substituents and amino groups that enhance its solubility and potential interactions compared to other similar compounds. This makes it a valuable candidate for further research in drug development and therapeutic applications.